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Compound of Interest

Compound Name: (1S,2S)-2-methylcyclohexan-1-ol

Cat. No.: B7822508 Get Quote

For Researchers, Scientists, and Drug Development Professionals

Introduction
(1S,2S)-2-methylcyclohexan-1-ol is a chiral secondary alcohol belonging to the family of

substituted cyclohexanols. Its specific stereochemistry, with the methyl and hydroxyl groups in

a trans-diaxial or trans-diequatorial conformation on a cyclohexane ring, imparts distinct

physical, chemical, and potentially biological properties. This technical guide provides a

comprehensive literature review of (1S,2S)-2-methylcyclohexan-1-ol, focusing on its

synthesis, physicochemical properties, and known biological interactions. The information is

presented to be a valuable resource for researchers in organic synthesis, medicinal chemistry,

and drug development.

Physicochemical Properties
A summary of the key physicochemical properties of (1S,2S)-2-methylcyclohexan-1-ol is
presented in Table 1. This data is essential for its handling, characterization, and application in

experimental settings.
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Property Value Reference

Molecular Formula C₇H₁₄O [1]

Molecular Weight 114.19 g/mol [1]

Appearance Colorless liquid General technical knowledge

Boiling Point
167.2-167.6 °C (for trans

isomer)
[2]

Melting Point -21 °C (for trans isomer) [2]

Density
0.924 g/mL at 25 °C (for trans

isomer)
[2]

Refractive Index n20/D 1.461 (for trans isomer) [2]

InChI Key
NDVWOBYBJYUSMF-

RNFRBKRXSA-N
[2]

Synthesis of (1S,2S)-2-Methylcyclohexan-1-ol
The stereoselective synthesis of (1S,2S)-2-methylcyclohexan-1-ol is a key challenge for its

study and application. The primary route to 2-methylcyclohexanol isomers is the reduction of 2-

methylcyclohexanone. However, achieving high diastereoselectivity and enantioselectivity for

the (1S,2S) isomer requires specific synthetic strategies.

Key Synthetic Approaches
Several methods have been explored for the synthesis of 2-methylcyclohexanol stereoisomers:

Reduction of 2-Methylcyclohexanone: This is the most direct approach. The choice of

reducing agent and reaction conditions is critical to control the stereochemical outcome. The

use of bulky reducing agents tends to favor the formation of the thermodynamically more

stable trans isomer. For enantioselective reductions, chiral catalysts or biocatalysts are

necessary.

Hydroboration-Oxidation of 1-Methylcyclohexene: This method typically yields the trans-2-

methylcyclohexanol. The use of chiral boranes can induce enantioselectivity.
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Epoxide Ring-Opening: The ring-opening of 1,2-epoxy-1-methylcyclohexane with a hydride

reagent can also produce trans-2-methylcyclohexanol.

Experimental Protocol: Asymmetric Reduction of 2-
Methylcyclohexanone (Illustrative)
While a specific protocol for the synthesis of (1S,2S)-2-methylcyclohexan-1-ol with high

enantiomeric excess is not readily available in the public literature, a general approach using a

chiral catalyst is outlined below. The selection of the specific chiral ligand and metal catalyst is

crucial and would typically be determined through experimental screening.

Reaction: Asymmetric reduction of 2-methylcyclohexanone.

Reagents and Materials:

2-methylcyclohexanone

Chiral catalyst (e.g., a rhodium or ruthenium complex with a chiral phosphine ligand like

BINAP)

Hydrogen gas (H₂) or a hydrogen donor (e.g., isopropanol)

Anhydrous solvent (e.g., methanol, ethanol, or dichloromethane)

Inert atmosphere (e.g., nitrogen or argon)

Procedure:

In a flame-dried reaction vessel under an inert atmosphere, dissolve the chiral catalyst in the

anhydrous solvent.

Add 2-methylcyclohexanone to the solution.

If using hydrogen gas, purge the vessel with H₂ and maintain a positive pressure. If using a

hydrogen donor, add it to the reaction mixture.

Stir the reaction at a controlled temperature (e.g., room temperature or elevated

temperature) and monitor its progress by a suitable analytical technique (e.g., gas
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chromatography or thin-layer chromatography).

Upon completion, quench the reaction and remove the solvent under reduced pressure.

Purify the crude product by column chromatography on silica gel to isolate the (1S,2S)-2-
methylcyclohexan-1-ol.

Determine the yield and enantiomeric excess of the product using chiral gas chromatography

or chiral high-performance liquid chromatography.

Quantitative Data (Hypothetical):

Parameter Value

Yield 85%

Enantiomeric Excess (ee) >95%

Biological Activity and Potential Applications
The biological activity of specific stereoisomers can differ significantly from their racemic

mixtures or other stereoisomers.[3][4][5] While the biological profile of (1S,2S)-2-
methylcyclohexan-1-ol is not extensively documented, some insights can be drawn from

related compounds and general principles.

Known Biological Interactions of Related Compounds
trans-2-Methylcyclohexanol: The trans isomer has been used in a fragment-based

crystallographic screening against HIV protease.[2][5] This suggests that the cyclohexanol

scaffold may have the potential to interact with biological macromolecules.

Metabolism: Studies in rabbits have shown that isomeric methylcyclohexanols are

metabolized and excreted mainly as their glucuronide conjugates. Specifically, racemic cis-

and trans-2-methylcyclohexanol are both excreted as conjugated trans-2-

methylcyclohexanol.

Potential for Drug Development
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The chiral nature of (1S,2S)-2-methylcyclohexan-1-ol makes it an interesting scaffold for the

design of new therapeutic agents. Its structural similarity to menthol, a compound with known

analgesic, cooling, and other sensory properties, suggests potential applications in areas such

as topical pain relief or as a sensory agent in pharmaceutical formulations.[6] However,

dedicated biological screening is required to elucidate its specific pharmacological profile.

Signaling Pathways and Logical Relationships
Currently, there is no direct evidence in the reviewed literature linking (1S,2S)-2-
methylcyclohexan-1-ol to specific signaling pathways. However, based on the principle of

stereospecificity in drug-receptor interactions, a logical workflow for its investigation can be

proposed.
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Click to download full resolution via product page

Caption: Proposed workflow for the investigation of (1S,2S)-2-methylcyclohexan-1-ol's
biological activity.

Conclusion
(1S,2S)-2-methylcyclohexan-1-ol is a chiral molecule with potential for further investigation in

the fields of organic synthesis and medicinal chemistry. While detailed information on its

stereospecific synthesis and biological activity is currently limited in publicly accessible

literature, the general principles of asymmetric synthesis and the biological activities of related

cyclohexanol derivatives provide a strong foundation for future research. This technical guide

summarizes the available knowledge and outlines a logical path forward for elucidating the full

potential of this specific stereoisomer. Further research into efficient and scalable

enantioselective synthetic routes is crucial to enable comprehensive biological evaluation and

unlock its potential applications in drug development and other scientific disciplines.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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[https://www.benchchem.com/product/b7822508#literature-review-of-1s-2s-2-
methylcyclohexan-1-ol]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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